molecular formula C12H15N3O3 B2869119 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione CAS No. 2319851-01-7

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2869119
CAS No.: 2319851-01-7
M. Wt: 249.27
InChI Key: ABMDQRZHESLSNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of the antidiabetic drug Linagliptin . Linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, is chemically known as ®-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione .

Scientific Research Applications

Morpholine Derivatives

Morpholine derivatives, which include a part of the structure of the target compound, have been identified for their broad spectrum of pharmacological profiles. These derivatives are present in various organic compounds developed for diverse pharmacological activities. The chemical design and exploration of morpholine derivatives have yielded compounds with potential applications in medicinal chemistry, including as catalysts in synthetic pathways and as key components in drug development for treating a range of diseases. A review on the chemical and pharmacological interest of morpholine derivatives highlights their significance in drug discovery and pharmaceutical research, emphasizing their utility in designing novel therapeutic agents (Asif & Imran, 2019).

Mechanism of Action

Target of Action

The primary target of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.

Mode of Action

It is believed to interact with its target, collagenase 3, leading to changes in the enzyme’s activity . This interaction could potentially alter the breakdown of collagen, affecting tissue remodeling and repair processes.

Pharmacokinetics

It is known that fecal excretion is the dominant excretion pathway . Renal excretion also plays a role . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Properties

IUPAC Name

1-but-2-ynyl-4-morpholin-4-ylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-3-4-13-5-6-15(12(17)11(13)16)14-7-9-18-10-8-14/h5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDQRZHESLSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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